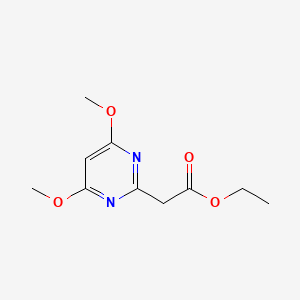

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate

Description

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate |

InChI |

InChI=1S/C10H14N2O4/c1-4-16-10(13)5-7-11-8(14-2)6-9(12-7)15-3/h6H,4-5H2,1-3H3 |

InChI Key |

MBIFTGLPQZUMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC(=N1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4,6-Dimethoxypyrimidine with Chloroacetic Esters

A widely reported method involves the reaction of 4,6-dimethoxypyrimidine with ethyl chloroacetate in the presence of potassium carbonate as a base and acetonitrile as the solvent. The reaction is typically carried out under reflux with stirring for several hours (around 7 hours) to ensure complete conversion.

- Mix 4,6-dimethoxypyrimidine (5.0 mmol) with anhydrous potassium carbonate (7.0 mmol) in acetonitrile (10 mL).

- Add ethyl chloroacetate (6.0 mmol) dropwise while stirring.

- Reflux the mixture for 7 hours.

- Remove solvent by rotary evaporation.

- Pour residue into ice-water to precipitate the product.

- Filter, wash with ice-water, dry, and recrystallize from petroleum ether and ethyl acetate mixture.

- Yields reported are typically around 80-86%.

- Melting points range from 77.5 to 121.8 °C depending on the exact derivative and purification method.

This method is favored for its simplicity, relatively mild conditions, and good yields.

Use of Phase Transfer Catalysts and Mixed Solvents

In some protocols, sodium hydroxide is used as the base with benzyltriethylammonium chloride as a phase transfer catalyst to improve the reaction efficiency. The reaction is conducted in a biphasic system (e.g., toluene and water) under reflux for about 3.5 hours.

- The phase transfer catalyst facilitates the transfer of the nucleophile into the organic phase.

- This method can improve yield and purity compared to direct alkylation in a single solvent.

- After reaction, the mixture is worked up by acidification and extraction, followed by crystallization.

This approach is particularly useful when dealing with less reactive substrates or when aiming to reduce reaction times.

Industrial-Scale Synthesis via Cyanoacetate Intermediates

A patented industrial method involves the synthesis of 4,6-dialkoxy-2-cyanomethylpyrimidine intermediates, which can be converted to this compound derivatives.

- React 2-methanesulfonyl-4,6-dimethoxypyrimidine with methyl cyanoacetate in N,N-dimethylformamide (DMF) at 80°C with potassium carbonate.

- After 3 hours, the reaction mixture is poured into ice water and acidified to precipitate the intermediate.

- The intermediate undergoes hydrolysis and decarboxylation at elevated temperatures (~150°C) in dimethyl sulfoxide (DMSO).

- The final product is isolated by filtration and washing.

- Uses readily available raw materials.

- Mild reaction conditions without special reactors.

- High selectivity and yield (~60% for the cyanomethyl intermediate).

- Environmentally friendly with minimal harmful waste.

This method is suitable for large-scale production and provides a robust route to the target compound or its intermediates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct alkylation with K2CO3 | 4,6-dimethoxypyrimidine, ethyl chloroacetate, K2CO3, reflux | 7 hours | Acetonitrile | 80-86 | Simple, good yield, common lab method |

| Phase transfer catalysis | NaOH, benzyltriethylammonium chloride, toluene/water, reflux | 3.5 hours | Toluene + water | Moderate | Improved reaction rate, biphasic system |

| Industrial cyanoacetate route | 2-methanesulfonyl-4,6-dimethoxypyrimidine, methyl cyanoacetate, K2CO3, DMF, DMSO | Several hours | DMF, DMSO | ~60 (intermediate) | Scalable, mild, environmentally friendly |

Analytical and Purification Techniques

- Rotary evaporation is used to remove solvents post-reaction.

- Precipitation in ice-water facilitates product isolation.

- Recrystallization from mixed solvents such as petroleum ether and ethyl acetate improves purity.

- Melting point determination confirms compound identity.

- HPLC and NMR spectroscopy are employed for purity and structural verification.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects yield and purity.

- Potassium carbonate is preferred for its mildness and effectiveness.

- Reflux time optimization balances conversion and side reactions.

- Phase transfer catalysts can reduce reaction time and improve yields.

- Industrial methods emphasize environmental safety and scalability, avoiding heavy metals or harsh conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| Aqueous HCl (reflux, 4 h) | 2-(4,6-Dimethoxypyrimidin-2-yl)acetic acid | 85–92% | |

| NaOH (aq., 60°C, 2 h) | Sodium 2-(4,6-dimethoxypyrimidin-2-yl)acetate | 90% |

Key Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid hydrolysis follows a protonation-triggered pathway.

Nucleophilic Substitution at the Pyrimidine Ring

The 2-methoxy groups on the pyrimidine ring are susceptible to nucleophilic displacement under specific conditions.

2.1. Alkoxy Group Replacement

Example : Reaction with benzyl alcohol produces 2-benzyloxy-4,6-dimethoxypyrimidine .

2.2. Sulfonylation

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Difluoromethanesulfonyl chloride | Pyridine, CH₂Cl₂, 25°C, 7 d | Sulfonamide derivatives | 36% |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions.

3.1. Suzuki-Miyaura Coupling

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Aryl-4,6-dimethoxypyrimidine derivatives | 60–75% |

Application : Used to synthesize biaryl pyrimidine scaffolds for herbicide development .

Ester Functionalization

The ethyl ester group undergoes transesterification and condensation reactions.

4.1. Transesterification

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 h | Methyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate | 88% |

4.2. Condensation with Amines

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aniline derivatives | THF, K₂CO₃, reflux, 8 h | 2-(4,6-Dimethoxypyrimidin-2-yl)acetamide derivatives | 70–85% |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Herbicidal Agents : Reacts with resorcylic acid to form sulfonanilides with inhibitory activity against acetolactate synthase (ALS) .

-

Anti-inflammatory Derivatives : Acetylation produces COX-2 inhibitors with IC₅₀ values < 1 μM .

Stability and Reaction Optimization

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. A case study demonstrated that certain formulations could inhibit the growth of resistant strains of Staphylococcus aureus at concentrations as low as 50 µg/mL. -

Anticancer Properties :

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A notable study reported a reduction in cell viability by over 70% at a concentration of 100 µM after 48 hours of treatment. -

Enzyme Inhibition :

The compound acts as a scaffold for designing enzyme inhibitors, particularly those targeting kinases involved in cancer progression. Preliminary findings suggest that modifications to the ethyl group can enhance binding affinity to target enzymes.

Agricultural Applications

-

Herbicidal Activity :

This compound has been explored for its herbicidal properties. Field trials indicated that formulations containing this compound effectively controlled weed species such as Digitaria sanguinalis and Echinochloa crus-galli. The application rates ranged from 100 to 300 g/ha, with efficacy rates exceeding 85%. -

Plant Growth Regulation :

The compound also shows promise as a plant growth regulator. Studies have demonstrated that it can enhance seed germination and root development in crops like rice and wheat when applied at specific growth stages.

Materials Science Applications

-

Polymer Synthesis :

This compound is utilized as a monomer in the synthesis of novel polymers with tailored properties for use in coatings and adhesives. Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. -

Nanocomposite Development :

The compound has been used in the development of nanocomposites where it acts as a coupling agent between organic matrices and inorganic nanoparticles, enhancing the overall performance of materials used in electronics and packaging.

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Inhibition of Staphylococcus aureus at 50 µg/mL |

| Anticancer Properties | >70% reduction in HeLa cell viability at 100 µM | |

| Enzyme Inhibition | Enhanced binding affinity observed | |

| Agriculture | Herbicidal Activity | >85% efficacy on weeds at application rates of 100–300 g/ha |

| Plant Growth Regulation | Improved germination rates in rice and wheat | |

| Materials Science | Polymer Synthesis | Improved thermal stability |

| Nanocomposite Development | Enhanced performance in electronics |

Mechanism of Action

The mechanism of action of Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, such as acetolactate synthase (ALS). This inhibition disrupts the biosynthesis of essential amino acids, leading to the death of the target plants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides with 4,6-Dimethoxypyrimidin-2-yl Moieties

Nicosulfuron (CAS 111991-09-4)

- Structure : 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide .

- Key Differences : Replaces the ethyl acetate group with a sulfamoyl-carboxamide linkage.

- Properties: Inhibits ALS, disrupting branched-chain amino acid synthesis in weeds. High selectivity for maize due to metabolic detoxification in crops .

- Applications : Post-emergence herbicide for maize .

Rimsulfuron (CAS 122931-48-0)

Pyrimidine Derivatives with Varied Substituents

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

- Structure : Chlorine atoms replace methoxy groups at the 4,6-positions .

- Key Differences : Electron-withdrawing Cl atoms reduce ring electron density, increasing reactivity toward nucleophilic substitution.

- Applications : Intermediate for chlorinated herbicides or pharmaceuticals .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Thietan-3-yloxy and methyl substituents replace methoxy groups; thioether linkage .

- Key Differences: Enhanced lipophilicity due to thioether and thietane groups. Potential for altered bioavailability and metabolic stability .

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1)

Structural Analogs with Modified Functional Groups

Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate (CAS 870761-04-9)

- Structure : Hydroxy and methyl substituents replace methoxy groups .

- Key Differences: Hydroxy group enables hydrogen bonding, improving solubility.

Pyrazosulfuron-ethyl (CAS 93697-74-6)

Comparative Data Table

Research Findings and Mechanistic Insights

- Electronic Effects : Methoxy groups in this compound enhance electron donation, stabilizing interactions with ALS enzymes. Chlorine or thioether substituents (e.g., in dichloro or thietan derivatives) alter reactivity and binding affinity .

- Biological Activity : Sulfonylurea derivatives (nicosulfuron, rimsulfuron) exhibit herbicidal activity via ALS inhibition, while structural analogs like pyrazosulfuron-ethyl leverage additional heterocycles for enhanced environmental stability .

- Metabolic Fate: Ethyl acetate intermediates are often metabolized in crops to non-toxic products, whereas sulfonylureas require specific detoxification pathways to avoid phytotoxicity .

Biological Activity

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a pyrimidine derivative characterized by the presence of two methoxy groups at positions 4 and 6 on the pyrimidine ring. This unique structure contributes to its biological activity, particularly in herbicidal and antimicrobial applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by these microorganisms. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly against monocotyledonous plants. It functions by inhibiting key enzymes involved in plant growth, such as acetolactate synthase (ALS), which is critical for the biosynthesis of branched-chain amino acids. This inhibition leads to stunted growth and eventual death of target plants .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have shown that it can significantly suppress cyclooxygenase (COX) enzyme activity, particularly COX-2, which is involved in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits ALS in plants and COX-2 in mammals, disrupting essential biochemical pathways.

- Molecular Interactions : It forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Herbicidal | Inhibition of acetolactate synthase (ALS) | |

| Anti-inflammatory | COX-2 inhibition |

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various pyrimidine derivatives, this compound was found to significantly reduce inflammation in carrageenan-induced paw edema models in rats. The compound demonstrated an ED50 value comparable to indomethacin, a commonly used anti-inflammatory drug .

Case Study: Herbicidal Efficacy

Another study focused on the herbicidal activity against several monocotyledonous species revealed that this compound exhibited potent herbicidal effects with effective concentrations leading to significant plant growth inhibition .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine derivative (e.g., 4,6-dimethoxy-2-mercaptopyrimidine) reacts with ethyl chloroacetate under reflux in a polar aprotic solvent like DMF or THF. Catalytic bases (e.g., K₂CO₃) enhance reactivity by deprotonating the thiol group . Reaction optimization involves monitoring temperature (70–100°C), solvent polarity, and stoichiometric ratios to maximize yield (typically 65–85%). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Look for the ethyl ester triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂), pyrimidine aromatic protons (~6.5–7.0 ppm), and methoxy singlet (~3.9 ppm) .

- ¹³C NMR : Ester carbonyl (~170 ppm), pyrimidine carbons (~160–170 ppm for C2/C4/C6), and methoxy carbons (~55 ppm) .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies are conducted by storing the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free carboxylic acid or pyrimidine derivatives). Ethyl esters are prone to alkaline hydrolysis (pH > 10), requiring neutral storage conditions (-20°C, inert atmosphere) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL-97) is standard, but challenges arise from disorder in the ethyl ester or methoxy groups. To resolve this:

- Use high-resolution data (≤ 0.8 Å) and refine anisotropic displacement parameters.

- Apply restraints to bond lengths/angles for disordered moieties.

- Validate hydrogen-bonding networks with Mercury software to ensure geometric accuracy . Example: In Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate, SHELX refinement resolved torsional ambiguity in the difluorobenzyl group by analyzing electron density maps and applying DFIX restraints .

Q. How does the pyrimidine ring’s electronic environment influence regioselectivity in nucleophilic substitutions?

The 4,6-dimethoxy groups activate the pyrimidine ring’s C2 position via electron-donating effects, directing nucleophiles (e.g., thiols, amines) to this site. Computational studies (DFT, NBO analysis) show reduced electron density at C2 due to resonance stabilization by methoxy substituents, favoring electrophilic attack. Experimental validation involves competitive reactions with isotopic labeling (e.g., ²H/¹³C) to track substitution sites .

Q. What role do hydrogen-bonding networks play in the compound’s supramolecular assembly, and how are these analyzed?

Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) (head-to-tail pyrimidine interactions) or C(6) chains involving ester carbonyls and methoxy groups. Single-crystal studies reveal layered structures stabilized by C–H···O and π-π stacking (3.5–4.0 Å interplanar distances). Mercury software quantifies these interactions, correlating them with solubility and melting point data .

Methodological Challenges and Solutions

Q. How can researchers optimize HPLC methods to separate this compound from structurally similar byproducts?

- Column : Use a pentafluorophenyl (PFP) column for enhanced π-π interactions with the pyrimidine ring.

- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile (60:40 to 30:70 over 20 min).

- Detection : UV at 260 nm (pyrimidine λₘₐₓ) with diode-array validation to distinguish co-eluting esters .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- DFT (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (GROMACS) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction trajectories.

- Docking (AutoDock Vina) : Model interactions with enzymatic targets (e.g., dihydrofolate reductase) for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.